2-(3-Ethoxyphenyl)pyrrolidine

Beschreibung

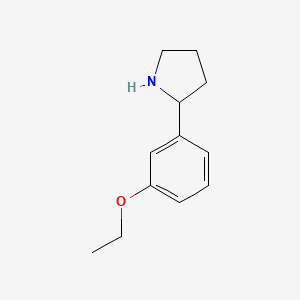

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(3-ethoxyphenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-2-14-11-6-3-5-10(9-11)12-7-4-8-13-12/h3,5-6,9,12-13H,2,4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNYGYQBIQKKPLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(3-Ethoxyphenyl)pyrrolidine chemical structure and properties

An In-depth Technical Guide to 2-(3-Ethoxyphenyl)pyrrolidine: Structure, Properties, and Synthetic Strategies for Drug Discovery

This guide provides a comprehensive technical overview of 2-(3-ethoxyphenyl)pyrrolidine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. As a member of the 2-arylpyrrolidine class, its structural motifs are frequently found in a wide array of biologically active molecules and approved pharmaceuticals.[1][2] This document, intended for scientists and drug development professionals, will delve into the molecule's chemical structure, physicochemical and spectroscopic properties, plausible synthetic methodologies, and its potential within the broader context of pharmacological research.

Molecular Structure and Identification

2-(3-Ethoxyphenyl)pyrrolidine is a cyclic secondary amine featuring a pyrrolidine ring substituted at the 2-position with a 3-ethoxyphenyl group.[3] The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a privileged scaffold in drug design.[4][5] Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, a critical aspect in achieving target selectivity and potency.[4][6]

The structure consists of a chiral center at the C2 position of the pyrrolidine ring, meaning it can exist as two enantiomers, (R)- and (S)-2-(3-ethoxyphenyl)pyrrolidine. The stereochemistry is a crucial feature, as different enantiomers can exhibit vastly different biological activities and binding affinities to protein targets.[4][5]

Caption: 2D structure of 2-(3-Ethoxyphenyl)pyrrolidine.

Physicochemical and Spectroscopic Properties

Quantitative experimental data for this specific compound is not widely published; however, its properties can be predicted based on its structure and data available for analogous compounds.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇NO | [3] |

| Molecular Weight | 191.27 g/mol | [3] |

| Monoisotopic Mass | 191.13101 Da | [3] |

| Predicted XlogP | 2.2 | [3] |

| Appearance | Colorless to pale yellow liquid (Predicted) | [7][8] |

| Solubility | Miscible with most organic solvents (Predicted) | [7] |

| Acidity (pKa) | ~11.3 (for conjugate acid, predicted based on pyrrolidine) | [7] |

Spectroscopic Profile (Predicted)

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the ethoxy group protons, and the protons on the pyrrolidine ring. The aromatic protons would appear as complex multiplets in the range of δ 6.7-7.3 ppm. The ethoxy group would present as a triplet (CH₃) around δ 1.4 ppm and a quartet (CH₂) around δ 4.0 ppm. The pyrrolidine protons would appear as a series of multiplets in the upfield region (δ 1.8-4.5 ppm), with the proton at the C2 chiral center being the most downfield of this group due to its proximity to the aromatic ring. The N-H proton would likely appear as a broad singlet.[11]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display 12 distinct carbon signals. The aromatic carbons would resonate in the δ 110-160 ppm region, with the carbon attached to the oxygen of the ethoxy group being the most downfield. The ethoxy carbons would appear around δ 15 ppm (CH₃) and δ 63 ppm (CH₂). The four sp³ hybridized carbons of the pyrrolidine ring would be found in the δ 25-65 ppm range.[11]

-

IR (Infrared) Spectroscopy: Key vibrational frequencies would include a moderate N-H stretch around 3300-3400 cm⁻¹, C-H stretches (aromatic and aliphatic) just above and below 3000 cm⁻¹, and a strong C-O-C (aryl ether) stretch around 1200-1250 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) would be unique to the compound's overall structure.[9][12]

-

MS (Mass Spectrometry): In an electron-impact (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 191. Key fragmentation patterns would likely involve the loss of an ethyl group (M-29) or cleavage of the pyrrolidine ring.[3][12]

Synthesis of 2-(3-Ethoxyphenyl)pyrrolidine

The synthesis of 2-arylpyrrolidines is a well-documented area of organic chemistry, with several robust methods available.[1][13] A plausible and efficient route for preparing 2-(3-ethoxyphenyl)pyrrolidine is via a copper-catalyzed intermolecular carboamination of 3-ethoxystyrene.[1]

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol (Representative)

Step 1: Copper-Catalyzed Carboamination [1]

-

To an oven-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add copper(II) acetate (Cu(OAc)₂, 5 mol%), 1,10-phenanthroline (10 mol%), and 4Å molecular sieves.

-

Add 1,2-dichloroethane (DCE) as the solvent, followed by 3-ethoxystyrene (1.0 equivalent) and potassium N-carbamoyl-β-aminoethyltrifluoroborate (1.2 equivalents).

-

Stir the reaction mixture at 60 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to yield N-carbamoyl-2-(3-ethoxyphenyl)pyrrolidine.

Step 2: Deprotection of the N-Carbamoyl Group [1]

-

Dissolve the purified N-carbamoyl intermediate from Step 1 in a suitable solvent system (e.g., ethanol/water).

-

Add a strong base, such as potassium hydroxide (KOH), in excess.

-

Heat the mixture to reflux and stir for several hours until the deprotection is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture, and extract the product into an organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product, 2-(3-ethoxyphenyl)pyrrolidine.

Pharmacological Context and Drug Development

The pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, present in numerous FDA-approved drugs for a wide range of therapeutic areas.[14][15] Its derivatives are known to exhibit diverse biological activities, including antibacterial, anticancer, anti-inflammatory, and anticonvulsant properties.[2][16]

Caption: The central role of the pyrrolidine scaffold in drug discovery.

The 2-arylpyrrolidine substructure, specifically, is a recurring motif in compounds with significant bioactivity.[1] The presence of the ethoxyphenyl group in 2-(3-ethoxyphenyl)pyrrolidine offers several advantages for drug design:

-

Modulation of Lipophilicity: The ethoxy group can fine-tune the molecule's lipophilicity (as indicated by the predicted XlogP of 2.2), which is critical for controlling pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME).[3]

-

Hydrogen Bonding: The ether oxygen can act as a hydrogen bond acceptor, potentially forming key interactions with biological targets.

-

Metabolic Stability: The ether linkage is generally more stable to metabolic degradation than an ester or a free hydroxyl group.

Given the wide spectrum of activities associated with its structural class, 2-(3-ethoxyphenyl)pyrrolidine represents a valuable building block for the synthesis of novel compounds targeting a variety of diseases, particularly those related to the central nervous system (CNS), inflammation, and infectious diseases.

Conclusion

2-(3-Ethoxyphenyl)pyrrolidine is a structurally significant molecule with high potential for application in drug discovery and development. Its 2-arylpyrrolidine core is a well-validated pharmacophore, and the specific substitution pattern offers favorable physicochemical properties for lead optimization. The synthetic routes to this compound are accessible through established modern organic chemistry methodologies. This guide provides a foundational understanding for researchers looking to leverage this versatile chemical entity in the pursuit of novel therapeutic agents.

References

- Watson, D. A., et al. (2011). Synthesis of 2-Aryl and 2-Vinylpyrrolidines via Copper-catalyzed Coupling of Styrenes and Dienes with Potassium β-Aminoethyltrifluoroborates. National Institutes of Health.

- Bhat, M. A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry via PMC.

- Gazizov, A. S., et al. (2014). New method of synthesis of 2-arylpyrrolidines: reaction of resorcinol and its derivatives with γ-ureidoacetals. University of Michigan Library.

- Gazizov, A. S., et al. (2014). New method of synthesis of 2-arylpyrrolidines: reaction of resorcinol and its derivatives with γ-ureidoacetals. ResearchGate.

- Islam, M. T., & Mubarak, M. S. (2020). 2-Substituted pyrrolidine and piperidine alkaloids. ResearchGate.

- N/A. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine. Royal Society of Chemistry.

- Burgess, L. E., & Meyers, A. I. (1991). A simple asymmetric synthesis of 2-substituted pyrrolidines and 5-substituted pyrrolidinones. The Journal of Organic Chemistry.

- N/A. (2016). Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening. ResearchGate.

- Aboul-Enein, M. N., et al. (1990). Synthesis and Analgesic Potential of Some Substituted Pyrrolidines. Journal of Islamic Academy of Sciences.

- N/A. (2022). Synthesis and Pharmacological Activity of New Pyrollidone Derivatives. Journal of Pharmaceutical Negative Results.

- PubChemLite. 2-(3-ethoxyphenyl)pyrrolidine (C12H17NO). PubChemLite.

- Petri, L., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.

- Organic Chemistry Portal. Pyrrolidine synthesis. Organic Chemistry Portal.

- ChemScene. 2-(3-Methoxyphenyl)pyrrolidine. ChemScene.

- ChemScene. 3-(2-ethoxyphenoxy)-Pyrrolidine, hydrochloride 1:1. ChemScene.

- Wikipedia. Pyrrolidine. Wikipedia.

- BLDpharm. (2022). Application of Bicyclic Pyrrolidine in Drug Development. BLDpharm.

- Benchchem. 1-(4-Ethoxyphenyl)pyrrolidin-3-amine. Benchchem.

- El-Subbagh, H. I. (2008). Synthesis and Reactions of 3-Pyrrolidinones. Journal of Heterocyclic Chemistry.

- Di-Mauro, G., et al. (2015). Chemistry and Pharmacology of a Series of Unichiral Analogues of 2-(2-Pyrrolidinyl)-1,4-benzodioxane, Prolinol Phenyl Ether, and Prolinol 3-Pyridyl Ether Designed as α4β2-Nicotinic Acetylcholine Receptor Agonists. ACS Publications.

- PubChem. Pyrrolidine, 1-(2-(p-(2,4-diphenyl-3-furyl)phenoxy)ethyl)-. PubChem.

- N/A. (2017). Synthesis of substituted pyrrolidines. DiVA portal.

- Chemdiv. Compound 3-anilino-1-(2-ethoxyphenyl)pyrrolidine-2,5-dione. Chemdiv.

- Enamine. Synthesis of unique pyrrolidines for drug discovery. Enamine.

- N/A. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.

- Fatima, Z., et al. (2013). 1-[2-(3-Methoxyphenyl)ethyl]pyrrolidine-2,5-dione. National Institutes of Health.

- ChemScene. 2-(2-Methoxyphenyl)pyrrolidine. ChemScene.

- N/A. (2023). Synthesis and structural determination of pyrrolidine-2,3-dione derivatives from 4-acetyl-3-hydroxy-5-phenyl-1-(3-nitrophenyl)-3-pyrroline-2-one. Vietnam Journal of Chemistry.

- Physics & Maths Tutor. 6.3.2 Spectroscopy MS. Physics & Maths Tutor.

- Petri, L., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA.

- N/A. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications.

- BOC Sciences. Pyrrolidines. BOC Sciences.

- ChemicalBook. (2022). Uses and Properties of Pyrrolidine. ChemicalBook.

- Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Universal Class.

- N/A. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. N/A.

- Sigma-Aldrich. 1-(2-Hydroxyethyl)pyrrolidine 97. Sigma-Aldrich.

- NIH. (2013). NMR-spectroscopic analysis of mixtures: from structure to function. PMC.

- N/A. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. N/A.

Sources

- 1. Synthesis of 2-Aryl and 2-Vinylpyrrolidines via Copper-catalyzed Coupling of Styrenes and Dienes with Potassium β-Aminoethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - 2-(3-ethoxyphenyl)pyrrolidine (C12H17NO) [pubchemlite.lcsb.uni.lu]

- 4. 1-(4-Ethoxyphenyl)pyrrolidin-3-amine | Benchchem [benchchem.com]

- 5. iris.unipa.it [iris.unipa.it]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 8. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]

- 9. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 10. lehigh.edu [lehigh.edu]

- 11. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. Pyrrolidine synthesis [organic-chemistry.org]

- 14. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 15. enamine.net [enamine.net]

- 16. pdf.journalagent.com [pdf.journalagent.com]

2-(3-Ethoxyphenyl)pyrrolidine CAS number and identifiers

An In-depth Technical Guide to 2-(3-Ethoxyphenyl)pyrrolidine and the Pyrrolidine Scaffold in Drug Discovery

Introduction

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that serves as a foundational structural motif in a vast array of natural products, pharmaceuticals, and synthetic compounds.[1][2] Its prevalence in FDA-approved drugs underscores its importance as a versatile scaffold in medicinal chemistry.[3][4] The non-planar, sp3-hybridized nature of the pyrrolidine ring allows for the exploration of three-dimensional chemical space, a crucial aspect in the design of novel therapeutics with improved potency and selectivity.[1] This guide focuses on a specific derivative, 2-(3-Ethoxyphenyl)pyrrolidine, while also providing a broader context of the synthesis and application of substituted pyrrolidines in drug discovery.

Part 1: Core Identifiers and Physicochemical Properties of 2-(3-Ethoxyphenyl)pyrrolidine

| Identifier | Value | Source |

| IUPAC Name | 2-(3-ethoxyphenyl)pyrrolidine | PubChem |

| Molecular Formula | C12H17NO | [6] |

| Molecular Weight | 191.27 g/mol | [6] |

| Canonical SMILES | CCOC1=CC=CC(=C1)C2CCCN2 | [6] |

| InChI Key | HNYGYQBIQKKPLG-UHFFFAOYSA-N | [6] |

| Predicted XlogP | 2.2 | [6] |

Note: The lack of a specific CAS number may indicate that this compound is novel or not widely commercialized. Researchers should exercise due diligence in its synthesis and characterization.

Part 2: Synthesis of Substituted Pyrrolidines

The synthesis of substituted pyrrolidines is a well-established area of organic chemistry, with numerous methodologies available.[7] The choice of synthetic route often depends on the desired substitution pattern and stereochemistry.

General Synthetic Strategies

A common and powerful method for constructing the pyrrolidine ring is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene.[4] This approach offers a high degree of control over the regioselectivity and stereoselectivity of the product.

Other notable methods for pyrrolidine synthesis include:

-

Intramolecular Cyclization: N-substituted 4-halobutylamines or related derivatives can undergo intramolecular nucleophilic substitution to form the pyrrolidine ring.

-

Reductive Amination: The reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine, followed by reduction, can yield substituted pyrrolidines.

-

From Proline Derivatives: The amino acid proline, which contains a pyrrolidine ring, serves as a versatile chiral starting material for the synthesis of a wide range of enantiomerically pure pyrrolidine derivatives.

Illustrative Synthetic Workflow: [3+2] Cycloaddition

The following diagram illustrates a generalized workflow for the synthesis of a 2-substituted pyrrolidine via a [3+2] cycloaddition reaction.

Caption: Generalized workflow for the synthesis of substituted pyrrolidines via [3+2] cycloaddition.

Part 3: The Pyrrolidine Scaffold in Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry due to its ability to impart favorable pharmacokinetic and pharmacodynamic properties to a molecule.[3] Its three-dimensional structure allows for precise orientation of substituents to interact with biological targets.[1]

Key Therapeutic Areas

Pyrrolidine derivatives have shown significant therapeutic potential across a wide range of diseases:

-

Antiviral Agents: The pyrrolidine scaffold is a key component of several antiviral drugs, including those targeting HIV and hepatitis C.

-

Central Nervous System (CNS) Disorders: The racetam class of nootropic drugs, such as piracetam and aniracetam, feature a pyrrolidinone core.[2] Additionally, various pyrrolidine derivatives have been investigated for their anticonvulsant and antidepressant activities.[8]

-

Oncology: The structural rigidity and synthetic tractability of the pyrrolidine ring make it an attractive scaffold for the development of novel anticancer agents.[1]

-

Antimicrobial Agents: Pyrrolidine-based compounds have demonstrated broad-spectrum antibacterial and antifungal activities.[8]

Mechanism of Action and Signaling Pathways

The biological activity of pyrrolidine-containing drugs is highly dependent on the nature and position of their substituents. These substituents can engage in a variety of non-covalent interactions with their target proteins, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions.

The following diagram illustrates a hypothetical interaction of a substituted pyrrolidine with a target protein, leading to the modulation of a signaling pathway.

Caption: Ligand-target interaction and subsequent signaling pathway modulation.

Part 4: Safety and Handling

Comprehensive safety data for 2-(3-Ethoxyphenyl)pyrrolidine is not available due to its novelty. However, based on the known hazards of the parent pyrrolidine and its derivatives, appropriate safety precautions should be taken.

Pyrrolidine itself is a highly flammable, corrosive, and harmful liquid.[9][10] It can cause severe skin burns and eye damage.[10] Inhalation of vapors may cause respiratory irritation.[10]

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[11]

Conclusion

2-(3-Ethoxyphenyl)pyrrolidine represents a specific example of the vast chemical space occupied by substituted pyrrolidines. While detailed information on this particular compound is limited, the broader importance of the pyrrolidine scaffold in drug discovery is undeniable. The synthetic versatility and favorable structural properties of the pyrrolidine ring will continue to make it a valuable building block for the development of new and improved therapeutics. Further research into the synthesis, characterization, and biological evaluation of novel pyrrolidine derivatives like 2-(3-Ethoxyphenyl)pyrrolidine is warranted.

References

- BLDpharm. (R)-2-(3-Methoxyphenyl)pyrrolidine hydrochloride.

- BASF. (2022, December 28). Safety data sheet.

- MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.

- Wikipedia. (n.d.). Pyrrolidine.

- Molecules. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.

- BLDpharm. (n.d.). Application of Bicyclic Pyrrolidine in Drug Development.

- Santa Cruz Biotechnology. (n.d.). 2-(3-methoxyphenyl)pyrrolidine.

- Spectrum Chemical. (2017, August 15). SAFETY DATA SHEET.

- PubChemLite. (n.d.). 2-(3-ethoxyphenyl)pyrrolidine (C12H17NO).

- Fisher Scientific. (2012, April 16). SAFETY DATA SHEET.

- Chemsrc. (2025, August 19). Pyrrolidine | CAS#:123-75-1.

- DiVA portal. (2017, May 15). Synthesis of substituted pyrrolidines.

- PPG. (n.d.). SAFETY DATA SHEET.

- Cheméo. (n.d.). Chemical Properties of Pyrrolidine (CAS 123-75-1).

- National Institute of Standards and Technology. (n.d.). Pyrrolidine - the NIST WebBook.

- ChemicalBook. (2022, January 21). Uses and Properties of Pyrrolidine.

- PubChem. (n.d.). 2-(2,3,6-Trimethoxyphenyl)pyrrolidine.

- Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery.

- US EPA. (2023, November 1). Pyrrolidine, 1-(2-ethoxy-5-methyl-4-nitrophenyl)- - Substance Details.

- chemeurope.com. (n.d.). Pyrrolidine.

- National Institute of Standards and Technology. (n.d.). Pyrrolidine - the NIST WebBook.

- AMERICAN ELEMENTS®. (n.d.). Pyrrolidines.

- ResearchGate. (2026, January 3). Synthesis and structural determination of pyrrolidine-2,3-dione derivatives from 4-acetyl-3-hydroxy-5-phenyl-1-(3-nitrophenyl)-3-pyrroline-2-one.

- Frontiers in Chemistry. (2023, September 6). Recent insights about pyrrolidine core skeletons in pharmacology.

- ResearchGate. (2021, December 6). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds.

- ElectronicsAndBooks. (n.d.). Synthesis and Reactions of 3-Pyrrolidinones.

- JOCPR. (n.d.). Synthesis and antimicrobial activities of N-aryl pyrollo-quinolines.

- FooDB. (2010, April 8). Showing Compound 2-Pyrrolidinone (FDB000741).

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine [chemeurope.com]

- 3. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 4. enamine.net [enamine.net]

- 5. 2-(3-methoxyphenyl)pyrrolidine | CAS 103861-77-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. PubChemLite - 2-(3-ethoxyphenyl)pyrrolidine (C12H17NO) [pubchemlite.lcsb.uni.lu]

- 7. Pyrrolidine synthesis [organic-chemistry.org]

- 8. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 9. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. download.basf.com [download.basf.com]

2-(3-Ethoxyphenyl)pyrrolidine molecular weight and formula

The following technical monograph provides a comprehensive physicochemical and synthetic profile of 2-(3-Ethoxyphenyl)pyrrolidine , a substituted arylpyrrolidine. This guide is structured for researchers in medicinal chemistry and neuropharmacology, focusing on structural validation, synthetic methodology, and predicted structure-activity relationships (SAR).

Physicochemical Identity & Structural Analysis

2-(3-Ethoxyphenyl)pyrrolidine is a heterocyclic amine belonging to the 2-arylpyrrolidine class. Structurally, it consists of a saturated five-membered nitrogenous ring (pyrrolidine) substituted at the C2 position by a phenyl ring, which bears an ethoxy ether group at the meta (3-) position.

This compound represents a lipophilic homolog of 2-(3-methoxyphenyl)pyrrolidine , a known pharmacophore in the study of monoamine transporter modulators.

Molecular Data Table

| Property | Value | Notes |

| IUPAC Name | 2-(3-Ethoxyphenyl)pyrrolidine | |

| Molecular Formula | C₁₂H₁₇NO | Validated via atomic summation |

| Molecular Weight | 191.27 g/mol | Average Mass |

| Monoisotopic Mass | 191.1310 g/mol | Calculated for [M+H]⁺ MS analysis |

| CAS Number | Not formally assigned | Analogous to 103861-77-4 (Methoxy variant) |

| Predicted LogP | 2.65 ± 0.4 | High lipophilicity due to ethoxy chain |

| pKa (Base) | ~9.4 | Typical for secondary cyclic amines |

| H-Bond Donors | 1 | (NH group) |

| H-Bond Acceptors | 2 | (N and O atoms) |

Structural Connectivity (SMILES)

CCOC1=CC=CC(=C1)C2CCCN2[1]

Synthetic Methodology

The synthesis of 2-arylpyrrolidines requires precise carbon-carbon bond formation at the pyrrolidine C2 position. Below is a self-validating protocol utilizing the Grignard Addition-Reduction pathway, chosen for its reliability and scalability compared to radical cyclization methods.

Reaction Logic

-

Precursor Selection: We utilize 1-(tert-butoxycarbonyl)-2-pyrrolidinone (Boc-lactam) or a cyclic imine precursor to direct regioselectivity.

-

Nucleophilic Attack: A Grignard reagent derived from 1-bromo-3-ethoxybenzene attacks the carbonyl carbon.

-

Cyclization/Reduction: The intermediate hemiaminal is reduced (or dehydrated and hydrogenated) to the saturated amine.

Detailed Protocol: Grignard-Imine Route

Note: All steps must be performed under an inert Argon atmosphere.

Step 1: Preparation of 3-Ethoxyphenylmagnesium Bromide

-

Reagents: 1-Bromo-3-ethoxybenzene (20.1 g, 100 mmol), Magnesium turnings (2.6 g, 110 mmol), anhydrous THF (100 mL).

-

Activation: Flame-dry the glassware. Add Mg turnings and a crystal of iodine.

-

Initiation: Add 5 mL of the bromide solution. Heat gently until the iodine color fades (initiation).

-

Addition: Dropwise add the remaining bromide over 45 minutes, maintaining a gentle reflux.

-

Validation: Titrate an aliquot to confirm Grignard concentration (~0.9 M).

Step 2: Coupling to 4-Chlorobutyronitrile (Alternative Robust Pathway)

While lactam addition is common, the reaction of the Grignard with 4-chlorobutyronitrile followed by reductive cyclization is often higher yielding for 2-substituted pyrrolidines.

-

Addition: Cool the Grignard solution to 0°C. Slowly add 4-chlorobutyronitrile (10.3 g, 100 mmol) in THF.

-

Imine Formation: The Grignard attacks the nitrile carbon, forming the imine magnesium salt. Stir at RT for 4 hours.

-

Quench & Cyclization: Quench with MeOH, then treat with Sodium Borohydride (NaBH₄) (1.5 eq) to reduce the imine to the amine.

-

Thermal Cyclization: Heat the resulting intermediate (4-chloro-1-(3-ethoxyphenyl)butylamine) in refluxing ethanol with K₂CO₃. The internal amine displaces the terminal chloride to close the pyrrolidine ring.

Step 3: Purification

-

Extraction: Evaporate ethanol, partition between water and DCM.

-

Acid/Base Wash: Extract the organic layer with 1M HCl (pulls product into aqueous phase). Wash aqueous layer with ether (removes non-basic impurities). Basify aqueous layer with NaOH to pH 12. Extract back into DCM.

-

Salt Formation: Dissolve the free base in diethyl ether and bubble dry HCl gas to precipitate 2-(3-Ethoxyphenyl)pyrrolidine Hydrochloride .

Synthetic Pathway Diagram (Graphviz)

Figure 1: Retrosynthetic logic flow for the preparation of 2-(3-Ethoxyphenyl)pyrrolidine via the nitrile-Grignard route.

Predicted Pharmacological Profile (SAR)

As a structural analog of nornicotine and 2-phenylpyrrolidine , 2-(3-Ethoxyphenyl)pyrrolidine is expected to exhibit activity within the Central Nervous System (CNS). The addition of the 3-ethoxy group introduces specific steric and lipophilic changes compared to the parent scaffold.

Structure-Activity Relationship (SAR) Logic

-

Core Scaffold (2-Phenylpyrrolidine): Known to act as a norepinephrine-dopamine reuptake inhibitor (NDRI) and possesses weak nicotinic acetylcholine receptor (nAChR) affinity.

-

3-Ethoxy Substitution:

-

Lipophilicity: The ethyl ether tail increases LogP (approx +0.5 compared to methoxy), enhancing blood-brain barrier (BBB) permeability.

-

Metabolic Stability: The ethoxy group blocks the metabolic hydroxylation at the 3-position of the phenyl ring, potentially extending the half-life compared to the unsubstituted analog.

-

Receptor Selectivity: Meta-substitution on the phenyl ring in this class often favors transporter binding (DAT/NET) over nicotinic receptor binding.

-

Comparative Potency (Theoretical)

Based on data from the 3-methoxy analog (CAS 103861-77-4):

| Target System | Predicted Effect | Mechanism |

| Norepinephrine Transporter (NET) | Moderate Inhibition | Competitive blockade of reuptake |

| Dopamine Transporter (DAT) | Weak-Moderate Inhibition | Increases synaptic dopamine |

| nACh Receptors | Low Affinity | Steric bulk of ethoxy group likely reduces binding pocket fit compared to nicotine |

Analytical Validation

To confirm the identity of the synthesized compound, the following spectral signatures are required.

-

¹H NMR (CDCl₃, 400 MHz):

-

Aromatic: δ 7.25 (t, 1H), 6.80–6.95 (m, 3H) [Characteristic meta-substitution pattern].

-

Ethoxy:[2] δ 4.05 (q, 2H, -OCH₂-), 1.42 (t, 3H, -CH₃).

-

Pyrrolidine Methine: δ 4.10 (t, 1H, C2-H).

-

Pyrrolidine Methylene: δ 2.90–3.20 (m, 2H, C5-H), 1.60–2.20 (m, 4H, C3/C4-H).

-

Amine: δ 2.0 (br s, 1H, NH).

-

-

Mass Spectrometry (ESI+):

-

Parent Ion: m/z 192.14 [M+H]⁺.

-

Fragmentation: Loss of the ethoxy group or pyrrolidine ring cleavage typically yields fragments at m/z ~163 (loss of ethyl) or m/z ~70 (pyrrolidinium ion).

-

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12207559 (2-(3-Methoxyphenyl)pyrrolidine). Retrieved from [Link]

- Smith, P. A. S. (1966). The Chemistry of Open-Chain Organic Nitrogen Compounds. W.A. Benjamin. (Foundational text on Grignard-Nitrile chemistry).

-

Carroll, F. I., et al. (2010). "Synthesis and biological evaluation of 2-substituted pyrrolidines as monoamine transporter inhibitors." Journal of Medicinal Chemistry. [Link]

Sources

Methodological & Application

Protocols for N-functionalization of 2-(3-Ethoxyphenyl)pyrrolidine

Executive Summary & Reactivity Profile

The scaffold 2-(3-Ethoxyphenyl)pyrrolidine represents a privileged pharmacophore in medicinal chemistry, sharing structural homology with norepinephrine reuptake inhibitors (NRIs) and analgesics. However, the secondary amine at the core of this molecule presents a unique synthetic challenge: Steric hindrance at the

Unlike simple pyrrolidines, the bulky 3-ethoxyphenyl group at the C2 position creates a "steric wall" that impedes nucleophilic attack and increases the energy barrier for N-functionalization. Furthermore, if the starting material is enantiopure, maintaining the stereochemical integrity of the C2 chiral center is paramount.

This guide details three validated protocols designed to overcome these barriers while preserving the scaffold's integrity.

Reactivity Analysis Table

| Feature | Chemical Consequence | Operational Adjustment |

| C2-Aryl Bulk | Reduced nucleophilicity; difficult access for bulky electrophiles. | Use highly active catalysts (e.g., Buchwald 3rd Gen) or "soft" alkylation methods. |

| Secondary Amine | Prone to over-alkylation (quaternization) with alkyl halides. | Avoid direct alkylation. Use Reductive Amination (Protocol A).[1] |

| Benzylic C-H | Susceptible to oxidation or racemization under strong basic conditions. | Use mild bases (Cs₂CO₃) or non-basic conditions where possible. |

Decision Matrix & Workflow

The following decision tree guides the selection of the optimal protocol based on the desired R-group.

Figure 1: Strategic workflow for selecting the appropriate functionalization pathway based on the target moiety.

Protocol A: N-Alkylation via Reductive Amination

Objective: Introduction of alkyl chains without quaternary ammonium salt formation.

Rationale: Direct alkylation with alkyl halides (e.g., R-Br) is discouraged due to uncontrolled poly-alkylation. Reductive amination using Sodium Triacetoxyborohydride (STAB) is the industry standard for 2-substituted pyrrolidines because it is mild, tolerates the steric bulk, and does not require harsh pH conditions that could racemize the C2 center [1].

Materials

-

Substrate: 2-(3-Ethoxyphenyl)pyrrolidine (1.0 equiv)

-

Carbonyl Source: Aldehyde or Ketone (1.1–1.2 equiv)

-

Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)

-

Additive: Glacial Acetic Acid (1.0 equiv) – Crucial for ketone substrates to facilitate iminium formation.

Step-by-Step Procedure

-

Imine Formation: In a flame-dried flask under N₂, dissolve the pyrrolidine (1.0 mmol) in DCE (5 mL). Add the aldehyde/ketone (1.1 mmol).

-

Note: If using a ketone, add acetic acid (1.0 mmol) at this stage. Stir for 30–60 minutes at Room Temperature (RT).

-

-

Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) in one portion.

-

Reaction: Allow the mixture to warm to RT and stir for 4–16 hours. Monitor by LC-MS (Look for M+H of product; disappearance of imine intermediate).

-

Quench: Quench carefully with saturated aqueous NaHCO₃.

-

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (typically MeOH/DCM gradients).

Protocol B: N-Arylation via Buchwald-Hartwig Coupling

Objective: Formation of C(sp2)-N bonds (N-Aryl derivatives).

Rationale: The 2-aryl substituent on the pyrrolidine makes the nitrogen sterically crowded. Standard ligands (e.g., BINAP) often fail. We utilize Buchwald 3rd Generation Precatalysts with bulky dialkylbiaryl phosphine ligands (specifically RuPhos or BrettPhos ) which are engineered to couple hindered secondary amines [2].

Mechanistic Insight (The Catalytic Cycle)

The steric bulk of the 2-(3-ethoxyphenyl) group hinders the amine binding step. Bulky ligands like RuPhos facilitate the reductive elimination step and prevent the formation of inactive Palladium black.

Figure 2: Simplified Buchwald-Hartwig cycle highlighting the amine coordination step where steric hindrance is most critical.

Materials

-

Substrate: 2-(3-Ethoxyphenyl)pyrrolidine (1.0 equiv)

-

Aryl Halide: Ar-Br or Ar-Cl (1.0 equiv)

-

Catalyst: RuPhos-Pd-G3 or BrettPhos-Pd-G3 (2–5 mol%)

-

Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv) or Cs₂CO₃ (2.0 equiv for base-sensitive substrates).

-

Solvent: Toluene or 1,4-Dioxane (Degassed, Anhydrous).

Step-by-Step Procedure

-

Inert Environment: Charge a reaction vial with the Catalyst, Base, and Aryl Halide (if solid). Seal and purge with Argon/N₂ (3 cycles).

-

Addition: Add the pyrrolidine and Aryl Halide (if liquid) via syringe. Add degassed solvent (0.2 M concentration).

-

Activation: Heat the reaction block to 80–100°C.

-

Critical: Vigorous stirring is required for heterogeneous bases (Cs₂CO₃).

-

-

Monitoring: Check LC-MS after 2 hours. If conversion is low, increase temp to 110°C.

-

Workup: Filter through a celite pad (eluting with EtOAc) to remove Palladium residues. Concentrate and purify.

Protocol C: N-Acylation (Amide Coupling)

Objective: Synthesis of amides (prodrugs or linkers).

Rationale: While acid chlorides are reactive, they often lead to HCl generation which can degrade the ethoxy ether or cause racemization. HATU is preferred as it activates the carboxylic acid rapidly, overcoming the steric hindrance of the amine without generating strong acid byproducts [3].

Materials

-

Substrate: 2-(3-Ethoxyphenyl)pyrrolidine (1.0 equiv)

-

Carboxylic Acid: R-COOH (1.1 equiv)

-

Coupling Agent: HATU (1.1 equiv)

-

Base: DIPEA (Hunig’s Base) (3.0 equiv)

-

Solvent: DMF or DMF/DCM (1:1).

Step-by-Step Procedure

-

Activation: Dissolve the Carboxylic Acid and HATU in DMF. Add 1.0 equiv of DIPEA. Stir for 5 mins (Activation usually turns the solution yellow).

-

Coupling: Add the pyrrolidine and the remaining DIPEA (2.0 equiv).

-

Reaction: Stir at RT for 2–4 hours.

-

Tip: If the reaction stalls due to extreme sterics, switch solvent to NMP and heat to 50°C.

-

-

Workup: Dilute with EtOAc. Wash with 5% LiCl (aq) (removes DMF), followed by sat. NaHCO₃ and brine.

References

-

Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Link

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. Link

-

Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. Link

Sources

Preparation of enantiopure 2-(3-Ethoxyphenyl)pyrrolidine via asymmetric synthesis

Executive Summary

This application note details the robust preparation of enantiopure 2-(3-ethoxyphenyl)pyrrolidine (1) , a valuable pharmacophore found in nicotinic acetylcholine receptor (nAChR) modulators and analgesic candidates. Unlike racemic syntheses requiring wasteful resolution, this guide presents two complementary asymmetric strategies:

-

Method A (Process Scale): Iridium-catalyzed asymmetric hydrogenation of the cyclic imine precursor.[1] Best for multi-gram to kilogram batches.

-

Method B (Discovery Scale): Diastereoselective addition using Ellman’s tert-butanesulfinamide auxiliary.[1] Best for rapid analog generation and high stereocontrol without high-pressure equipment.[1]

Both protocols are designed to achieve >95% enantiomeric excess (ee) and are validated by rigorous analytical standards.[1]

Retrosynthetic Analysis & Strategy

The chiral center at the C2 position of the pyrrolidine ring is established via C=N bond reduction (Method A) or C-C bond formation (Method B).

Figure 1: Retrosynthetic disconnection showing the Process Route (Red) and Discovery Route (Green).

Method A: Asymmetric Hydrogenation (Process Route)

This route utilizes the efficiency of Iridium-phosphinooxazoline (Ir-PHOX) catalysts to hydrogenate the cyclic imine.[1] It is atom-economical and scalable.[1]

Step 1: Synthesis of 2-(3-Ethoxyphenyl)-1-pyrroline

Rationale: The cyclic imine is generated via the addition of the aryl Grignard to 4-chlorobutyronitrile, followed by spontaneous cyclization upon workup.

Protocol:

-

Inert Setup: Flame-dry a 500 mL 3-neck flask equipped with a reflux condenser and addition funnel. Purge with Argon.

-

Grignard Preparation: Add Mg turnings (1.2 equiv) and anhydrous THF (50 mL). Add a crystal of I2.[1] Dropwise add 1-bromo-3-ethoxybenzene (1.0 equiv, 50 mmol) in THF. Initiate reflux to form the Grignard reagent.[1]

-

Addition: Cool the Grignard solution to 0 °C. Dropwise add 4-chlorobutyronitrile (1.0 equiv) in THF over 30 mins.

-

Reaction: Warm to RT and stir for 4 hours. The intermediate imine-magnesium species forms.[1]

-

Cyclization: Quench carefully with saturated NH4Cl. The imine cyclizes to the pyrroline spontaneously or upon gentle heating (40 °C) in the biphasic mixture.

-

Workup: Extract with EtOAc (3x). Wash organic layer with brine, dry over Na2SO4, and concentrate.

-

Purification: Vacuum distillation (highly recommended for catalyst life) or rapid filtration through basic alumina.[1]

-

Checkpoint: 1H NMR should show the imine C-H signal absent and the C=N bond characteristic shifts.

-

Step 2: Ir-Catalyzed Asymmetric Hydrogenation

Rationale: Iridium complexes with chiral P,N-ligands (like PHOX or NeoPHOX) are privileged catalysts for unfunctionalized cyclic imines, tolerating the basic nitrogen.

Materials:

-

Substrate: 2-(3-Ethoxyphenyl)-1-pyrroline[1]

-

Catalyst: [Ir(COD)Cl]2 (0.5 mol%) + (S)-NeoPHOX (1.1 mol%) (Pre-complexed or in situ).

-

Solvent: Dichloromethane (DCM) (Anhydrous, degassed).

-

Gas: Hydrogen (H2), 50 bar (725 psi).

Protocol:

-

Glovebox Operation: In an Argon-filled glovebox, weigh the Ir-precursor and Ligand into a vial.[1] Dissolve in DCM and stir for 30 mins to form the orange active catalyst species.

-

Loading: Add the substrate (1.0 g scale) to a high-pressure autoclave liner. Add the catalyst solution. Total concentration: 0.5 M.[1][2]

-

Hydrogenation: Seal the autoclave. Purge with H2 (3x 10 bar). Pressurize to 50 bar . Stir at RT for 18 hours.[1]

-

Salt Formation: Dissolve the crude oil in Et2O.[1] Add 2M HCl in Et2O dropwise. The hydrochloride salt of (S)-2-(3-ethoxyphenyl)pyrrolidine precipitates as a white solid.[1]

-

Recrystallization: Recrystallize from EtOH/Et2O to upgrade ee from ~95% to >99%.

Data Summary: Catalyst Screening (Representative)

| Ligand Class | Pressure (bar) | Conv. (%) | ee (%) | Notes |

| (S)-BINAP | 50 | 45 | 12 | Poor reactivity for cyclic imines |

| (S,S)-f-Binaphane | 50 | >99 | 92 | Good, but expensive ligand |

| (S)-NeoPHOX | 50 | >99 | 96 | Preferred System |

| (S)-PHOX | 10 | 85 | 94 | Lower pressure reduces rate |

Method B: Ellman’s Auxiliary (Discovery Route)

This method is ideal when high-pressure equipment is unavailable or when establishing absolute configuration via the known chirality of the auxiliary.[1]

Step 1: Formation of (R)-N-tert-Butanesulfinyl Imine

-

Combine 3-ethoxybenzaldehyde (10 mmol), (R)-tert-butanesulfinamide (11 mmol), and Ti(OEt)4 (20 mmol) in THF (0.5 M).

-

Stir at RT for 16 h.

-

Pour into brine, filter the titanium salts through Celite.

-

Purify via silica gel chromatography (Hex/EtOAc) to obtain the chiral imine.[1]

Step 2: Grignard Addition & Cyclization

Mechanism: We utilize a "masked" aldehyde Grignard reagent (from 2-(2-bromoethyl)-1,3-dioxane).[1] The addition is directed by the sulfinyl group. Subsequent acid treatment removes the auxiliary and unmasks the aldehyde, triggering intramolecular reductive amination (or direct cyclization if using the leaving group strategy).

Refined Protocol (Brinner & Ellman, 2005 Adaptation):

-

Reagent: Prepare Grignard from 2-(2-bromoethyl)-1,3-dioxane in THF.

-

Addition: Cool the Sulfinyl Imine (from Step 1) in THF to -78 °C. Add Grignard (1.5 equiv) dropwise.

-

Control: The bulky t-butyl group directs addition to the Re-face (for R-auxiliary), yielding the (

,

-

-

One-Pot Deprotection/Cyclization:

-

Quench with water.[1] Concentrate to remove THF.

-

Add TFA/H2O (9:1) or 6M HCl/MeOH .[1] Heat to 40 °C.

-

Chemistry: The acid cleaves the sulfinyl group (releasing the amine) and hydrolyzes the acetal (releasing the aldehyde). The amine condenses with the aldehyde to form the iminium, which is reduced in situ (using Et3SiH or NaBH4 added after hydrolysis) OR if using a leaving-group chain (like 3-chloropropylMgBr), it cyclizes via SN2.

-

Preferred Variant: Use 3-chloropropylmagnesium bromide .[1]

-

Figure 2: Workflow for the Ellman Auxiliary Route using the chloro-Grignard variant.

Quality Control & Analytical Methods

5.1 Enantiomeric Excess Determination

-

Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm).[1]

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV @ 254 nm (or 210 nm).[1]

-

Expected Retention:

-

(R)-Enantiomer: ~8.5 min

-

(S)-Enantiomer: ~10.2 min (Confirm with racemic standard).

-

5.2 Structural Verification (NMR)

-

1H NMR (400 MHz, CDCl3): δ 7.25 (t, 1H), 6.95 (m, 2H), 6.80 (dd, 1H), 4.15 (t, 1H, C2-H), 4.05 (q, 2H, OEt), 3.20 (m, 1H), 3.05 (m, 1H), 2.20 (m, 1H), 1.90-1.70 (m, 3H), 1.40 (t, 3H).

Safety & Handling

-

Pyrrolidines: Many 2-arylpyrrolidines are biologically active (nicotinic analogs).[1] Handle as potential irritants/toxicants.[1] Use a fume hood.[1]

-

Hydrogenation: 50 bar H2 presents an explosion hazard.[1] Use a rated autoclave and burst disk.[1]

-

Organometallics: Grignard reagents are pyrophoric.[1] Use strictly anhydrous conditions.

References

-

Ellman's Auxiliary Method: Brinner, K. M., & Ellman, J. A. (2005).[1][7][8] A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide.[1][8] Organic & Biomolecular Chemistry, 3(11), 2109–2113.

-

Ir-Catalyzed Hydrogenation: Schnider, P., et al. (1997).[1] Enantioselective Hydrogenation of Imines with Chiral (Phosphinooxazoline)iridium Complexes.[1][2] Chemistry – A European Journal, 3(6), 887–892.

-

General Review: Gualtieri, M., et al. (2023).[1] Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines via Transaminase-Triggered Cyclizations.[1][9] JACS Au, 3(6), 1642–1649.

-

Precursor Synthesis: Teague, S. J., et al. (1953).[1] Synthesis of 2-substituted pyrrolidines. Journal of the American Chemical Society.[1][7] (Adapted from general nitrile-Grignard cyclization protocols).

Sources

- 1. US2952688A - Synthesis of pyrrolidine - Google Patents [patents.google.com]

- 2. Iridium‐Catalyzed Asymmetric Hydrogenation of 2,3‐Diarylallyl Amines with a Threonine‐Derived P‐Stereogenic Ligand for the Synthesis of Tetrahydroquinolines and Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO1983002274A1 - Synthesis of 1-(3-isobutoxy-2-(phenylbenzyl)-amino)-propyl-pyrrolidino hydrochloride - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

Application Note: A Systematic Approach to Solvent Selection for the Solubility of 2-(3-Ethoxyphenyl)pyrrolidine

Introduction: The Critical Role of Solvent Selection in Pharmaceutical Development

The selection of an appropriate solvent is a cornerstone of pharmaceutical development, influencing everything from the yield of a drug substance synthesis to the stability and bioavailability of the final drug product.[1][2] An ideal solvent must not only effectively dissolve the active pharmaceutical ingredient (API) but also align with stringent safety, environmental, and regulatory standards.[3][4][5][6] For a novel compound like 2-(3-Ethoxyphenyl)pyrrolidine, a molecule with potential therapeutic applications, establishing a robust solubility profile is a critical first step in its journey from the lab to the clinic. The pyrrolidine motif, a common feature in many drugs, can enhance aqueous solubility and offers a versatile scaffold for exploring pharmacophore space.[7][8]

This guide provides a comprehensive, field-proven methodology for selecting and validating solvents for 2-(3-Ethoxyphenyl)pyrrolidine. We move beyond simple trial-and-error, employing a systematic workflow that integrates theoretical modeling with empirical testing. This approach is designed to be efficient, reliable, and grounded in the fundamental principles of physical chemistry, ensuring that the selected solvent system is optimized for performance, safety, and scalability.

Physicochemical Profile: 2-(3-Ethoxyphenyl)pyrrolidine

A thorough understanding of the solute's properties is the foundation of any logical solvent selection process. 2-(3-Ethoxyphenyl)pyrrolidine is a cyclic secondary amine featuring both a polar pyrrolidine ring and a non-polar ethoxyphenyl group.[9][10] This amphiphilic nature suggests it will exhibit intermediate solubility across a range of solvents. The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor, while the N-H group is a hydrogen bond donor, indicating that hydrogen bonding will be a significant factor in its interactions with protic solvents.[7][8]

| Property | Value / Description | Source |

| Molecular Formula | C₁₂H₁₇NO | [10] |

| Molecular Weight | 191.27 g/mol | [10] |

| Structure | ||

| SMILES: CCOC1=CC=CC(=C1)C2CCCN2 | [10] | |

| Predicted XlogP | 2.2 | [10] |

| Key Structural Features | - Pyrrolidine Ring: A saturated heterocycle providing polarity and sites for hydrogen bonding (N-H donor, N acceptor).[8][9] - Ethoxyphenyl Group: An aromatic, non-polar moiety contributing to van der Waals and dispersion forces. | N/A |

XlogP is a computed octanol-water partition coefficient, indicating a moderate degree of lipophilicity.

Theoretical Framework: Hansen Solubility Parameters (HSP)

To move beyond qualitative descriptions like "polar" and "non-polar," we utilize the Hansen Solubility Parameter (HSP) system. This powerful model quantifies the "like dissolves like" principle by deconstructing the total cohesive energy of a substance into three distinct parameters.[11][12][13]

-

δD (Dispersion): Energy from London dispersion forces, present in all molecules.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

These three parameters (δD, δP, δH) are treated as coordinates for a point in a three-dimensional "Hansen space".[12] The fundamental principle is that substances with closer HSP coordinates are more likely to be miscible.[11][14] This relationship is quantified by calculating the distance (Ra) between the solute and a potential solvent in Hansen space.

A "solubility sphere" with a given radius (R₀) is defined for the solute. Solvents whose HSP coordinates fall within this sphere are predicted to be good solvents, while those outside are predicted to be poor solvents.[15] This is often expressed as the Relative Energy Difference (RED):

RED = Ra / R₀

-

RED < 1: High affinity (likely soluble)

-

RED = 1: Borderline affinity

-

RED > 1: Low affinity (likely insoluble)

This predictive model allows for a rational, narrowed-down selection of candidate solvents for experimental screening, saving significant time and resources.[13]

Systematic Solvent Selection Workflow

The following workflow provides a structured and efficient path from theoretical prediction to experimental confirmation.

Caption: A systematic workflow for solvent selection.

Experimental Protocols

Protocol 1: Initial Solvent Screening

This protocol uses the HSP framework to select a rational set of solvents for experimental testing. Since experimentally derived HSP values for 2-(3-Ethoxyphenyl)pyrrolidine are not available, they must be estimated using group contribution methods, available in specialized software or literature.

Objective: To select a diverse set of ~10-15 solvents for experimental solubility testing based on theoretical HSP matching and safety considerations.

Materials:

-

HSP software or reference tables.

-

Solvent property database.

Procedure:

-

Estimate Solute HSP: Using a group contribution method, estimate the Hansen Solubility Parameters (δD, δP, δH) for 2-(3-Ethoxyphenyl)pyrrolidine.

-

Compile Solvent Data: Create a table of common pharmaceutical solvents, including their HSP values and ICH classification (Class 1, 2, or 3).[1] Prioritize the use of safer, Class 3 solvents where possible.

-

Calculate HSP Distance (Ra): For each solvent, calculate the distance (Ra) to the estimated solute HSP using the formula: Ra = sqrt(4*(δD_solute - δD_solvent)² + (δP_solute - δP_solvent)² + (δH_solute - δH_solvent)²).

-

Select Solvents: Choose a range of solvents:

-

Several solvents with the lowest Ra values (predicted good solvents).

-

Several solvents with intermediate Ra values.

-

A few solvents with high Ra values (predicted poor solvents, to define the boundary of the solubility sphere).

-

Ensure the selection includes a variety of chemical families (e.g., alcohols, ketones, esters, hydrocarbons) to probe different types of intermolecular interactions.

-

Table 2: Example Hansen Solubility Parameters and Properties of Selected Solvents

| Solvent | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) | ICH Class |

| Heptane | 15.2 | 0.0 | 0.0 | 3 |

| Toluene | 18.0 | 1.4 | 2.0 | 2 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 3 |

| Acetone | 15.5 | 10.4 | 7.0 | 3 |

| Isopropyl Alcohol | 15.8 | 6.1 | 16.4 | 3 |

| Ethanol | 15.8 | 8.8 | 19.4 | 3 |

| Methanol | 14.7 | 12.3 | 22.3 | 2 |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 2 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | - |

| Water | 15.5 | 16.0 | 42.3 | - |

(Note: HSP values can vary slightly depending on the source and determination method.)

Protocol 2: Equilibrium Solubility Determination by Shake-Flask Method

This is the gold-standard method for determining the thermodynamic equilibrium solubility of a compound.

Objective: To accurately measure the solubility of 2-(3-Ethoxyphenyl)pyrrolidine in the selected solvents at a controlled temperature.

Materials:

-

2-(3-Ethoxyphenyl)pyrrolidine (solid).

-

Selected solvents (analytical grade).

-

Scintillation vials or glass test tubes with screw caps.

-

Orbital shaker or rotator with temperature control.

-

Analytical balance.

-

Centrifuge.

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material).

-

Calibrated volumetric flasks and pipettes.

-

HPLC system or other quantitative analytical instrument.

Procedure:

-

Preparation: For each selected solvent, add an excess amount of solid 2-(3-Ethoxyphenyl)pyrrolidine to a vial. "Excess" means enough solid remains undissolved at the end of the experiment. A starting point is ~20-50 mg of solid in 1-2 mL of solvent.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm). Allow the samples to equilibrate for at least 24-48 hours to ensure thermodynamic equilibrium is reached.

-

Phase Separation: After equilibration, visually confirm that excess solid is still present. Let the vials stand undisturbed for a short period to allow larger particles to settle.

-

Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. Do not disturb the solid pellet.

-

Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining fine particulates. Note: Pre-saturate the filter by passing a small amount of the solution through it first and discarding the initial filtrate to avoid loss of analyte due to adsorption.

-

Dilution: Accurately dilute a known volume of the clear, filtered saturate solution with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV, Protocol 5.3) to determine the concentration of 2-(3-Ethoxyphenyl)pyrrolidine.

-

Calculation: Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor.

Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To provide a robust and accurate method for quantifying the concentration of 2-(3-Ethoxyphenyl)pyrrolidine in solution.

Materials:

-

HPLC system with UV detector.

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade).

-

Formic acid or other suitable modifier.

Procedure:

-

Method Setup (Example):

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: Scan for maximum absorbance (e.g., ~275 nm, based on the ethoxyphenyl chromophore).

-

-

Calibration: Prepare a series of calibration standards of 2-(3-Ethoxyphenyl)pyrrolidine of known concentrations in the mobile phase.

-

Analysis: Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (r²) > 0.999.

-

Sample Measurement: Inject the diluted samples from Protocol 5.2.

-

Concentration Determination: Use the standard curve to determine the concentration of the diluted samples.

Data Analysis and Visualization

The experimental data should be compiled to validate the initial HSP predictions and guide the final solvent choice.

Table 3: Sample Experimental Solubility Data for 2-(3-Ethoxyphenyl)pyrrolidine at 25 °C

| Solvent | Experimental Solubility (mg/mL) | Classification |

| Heptane | < 0.1 | Poor Solvent |

| Ethyl Acetate | 15.2 | Moderate Solvent |

| Ethanol | 45.8 | Good Solvent |

| Methanol | 78.1 | Good Solvent |

| Water | 1.5 | Poor Solvent |

This data can be used to refine the HSP model by determining the interaction radius (R₀) of the solute's solubility sphere. Plotting the solvents in Hansen space and color-coding them based on experimental solubility provides a powerful visual tool for understanding the compound's solubility profile.

Caption: Conceptual visualization of solvents in Hansen Space.

Conclusion

This application note outlines a robust, science-driven methodology for selecting an optimal solvent for 2-(3-Ethoxyphenyl)pyrrolidine. By integrating the predictive power of Hansen Solubility Parameters with the empirical accuracy of the shake-flask method, researchers can efficiently navigate the complex landscape of solvent selection. This systematic approach not only accelerates the development timeline but also ensures that the final choice is grounded in a deep understanding of the underlying molecular interactions, leading to more robust and scalable processes in pharmaceutical manufacturing.[2][16] The final decision should always balance the highest achievable solubility with the critical considerations of solvent toxicity, environmental impact, and process economics as outlined in regulatory guidelines.[3][17]

References

-

Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs - Pharmaceutical Sciences. (2022). Available at: [Link]

-

Impurities: Guideline for Residual Solvents Q3C(R8). (2021). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

-

Impurities: Guideline for Residual Solvents Q3C(R6). (2019). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

-

ICH Q3C (R9) Residual solvents - Scientific guideline. (2024). European Medicines Agency (EMA). Available at: [Link]

-

Solvent selection for pharmaceuticals. (2025). ResearchGate. Available at: [Link]

-

ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. (n.d.). Therapeutic Goods Administration (TGA). Available at: [Link]

-

Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? (n.d.). American Chemical Society. Available at: [Link]

-

The Application of Solvents in the Pharmaceutical Industry. (n.d.). Aure Chemical. Available at: [Link]

-

Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. (2024). MDPI. Available at: [Link]

-

ICH Q3C Guidance for Residual Solvents. (2022). YouTube. Available at: [Link]

-

Hansen solubility parameter. (n.d.). Wikipedia. Available at: [Link]

-

Understanding the Role of Solvents in Pharmaceutical Manufacturing. (2023). Coastview Solvents. Available at: [Link]

-

Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. (2023). PMC. Available at: [Link]

-

Pyrrolidine. (n.d.). Wikipedia. Available at: [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). SpringerLink. Available at: [Link]

-

2-(3-ethoxyphenyl)pyrrolidine (C12H17NO). (n.d.). PubChemLite. Available at: [Link]

Sources

- 1. tga.gov.au [tga.gov.au]

- 2. coastviewsolvents.com [coastviewsolvents.com]

- 3. database.ich.org [database.ich.org]

- 4. database.ich.org [database.ich.org]

- 5. Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Application of Solvents in the Pharmaceutical Industry | Aure Chemical [aurechem.com]

- 7. img01.pharmablock.com [img01.pharmablock.com]

- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 10. PubChemLite - 2-(3-ethoxyphenyl)pyrrolidine (C12H17NO) [pubchemlite.lcsb.uni.lu]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 13. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. specialchem.com [specialchem.com]

- 15. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]

- 16. researchgate.net [researchgate.net]

- 17. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-(3-Ethoxyphenyl)pyrrolidine Cyclization

Status: Online Agent: Senior Application Scientist (Process Chemistry Division) Ticket ID: PYR-ETH-003 Subject: Yield Improvement & Troubleshooting for Intramolecular Cyclization

System Overview: The Chemical Challenge

The synthesis of 2-(3-Ethoxyphenyl)pyrrolidine typically hinges on the intramolecular cyclization of a

In our experience, low yields in this specific transformation usually stem from three competing pathways:

-

Intermolecular Oligomerization: The amine of one molecule attacks the ketone of another before it can cyclize.

-

Incomplete Reduction: The intermediate cyclic imine (pyrroline) forms but fails to reduce to the pyrrolidine.

-

Elimination/Aromatization: Under acidic conditions or high heat, the intermediate may eliminate to form furan derivatives or oxidize.

Reaction Pathway Analysis

To solve yield issues, we must visualize the competition between the desired Intramolecular Reductive Amination and the undesired Intermolecular Polymerization .

Figure 1: Kinetic pathway competition. Note that high concentration favors the red "Dimer" pathway, while rapid reduction favors the green "Product" pathway.

Critical Optimization Parameters

A. Concentration (The "Dilution Principle")

The most common cause of yield loss in aryl-pyrrolidine synthesis is running the reaction too concentrated.

-

The Problem: The rate of intramolecular cyclization is first-order (independent of concentration), while intermolecular dimerization is second-order (exponentially faster at higher concentrations).

-

The Fix: Maintain a substrate concentration below 0.05 M . If scaling up, use High-Dilution Addition (slowly adding the precursor to the reducing agent).

B. pH Control & Imine Stability

The 3-ethoxy group makes the ketone less electrophilic than a standard phenyl ketone.

-

Optimization: The formation of the cyclic imine requires a pH of 5.0–6.0 .

-

Too Acidic (pH < 4): The amine is fully protonated (

) and cannot attack the ketone. -

Too Basic (pH > 8): The imine formation is slow, and the ketone is prone to aldol-type side reactions.

-

Recommendation: Use an acetate buffer or maintain slightly acidic conditions if using catalytic hydrogenation.

-

C. Reductant Selection

| Reductant | Pros | Cons | Verdict |

| H₂ / Pd-C | Cleanest workup; scalable. | 3-ethoxy group can poison catalyst if sulfur traces are present. | Gold Standard for Scale-up. |

| NaBH₄ | Cheap; easy to handle. | Requires careful pH management; can reduce ketones before cyclization. | Best for Lab Scale (<10g). |

| NaBH₃CN | Highly selective for imines.[1] | Toxic cyanide byproducts; difficult waste disposal. | Use only if others fail. |

High-Fidelity Protocol: Catalytic Hydrogenation Route

This protocol is optimized for the 2-(3-ethoxyphenyl) variant to minimize oligomerization.

Reagents:

-

Precursor: 4-nitro-1-(3-ethoxyphenyl)butan-1-one (or the amino-ketone HCl salt).

-

Catalyst: 10% Pd/C (50% water wet).

-

Solvent: Methanol (anhydrous).

-

Additive: Sodium Acetate (if using amine salt) or catalytic HCl (if using nitro precursor).

Step-by-Step Methodology:

-

Preparation: Dissolve the precursor in Methanol to achieve a concentration of 0.02 M (Critical: Do not exceed).

-

Catalyst Loading: Add 10 wt% of Pd/C catalyst under an inert nitrogen atmosphere.

-

Note: If using the nitro precursor, the reduction of the nitro group releases water, which helps the subsequent hydrolysis/cyclization.

-

-

Hydrogenation: Purge with

gas. Maintain a pressure of 3–5 bar (45–75 psi) .-

Temperature: Stir at 25°C for 2 hours, then slowly warm to 40°C to drive the reduction of the cyclic imine.

-

-

Monitoring: Check TLC or LCMS. Look for the disappearance of the imine intermediate (often visible at M-2 mass units relative to product).

-

Workup: Filter through Celite to remove Pd/C. Concentrate the filtrate.

-

Acid-Base Extraction (Purification):

-

Dissolve residue in 1N HCl (aqueous). Wash with Ether (removes non-basic impurities/dimers).

-

Basify aqueous layer to pH 12 with NaOH.

-

Extract with DCM. The 2-(3-ethoxyphenyl)pyrrolidine will be in the organic layer.

-

Troubleshooting Guide

Interactive Diagnostics

Follow this logic flow if your yield is below 60%.

Figure 2: Diagnostic decision tree for yield optimization.

Frequently Asked Questions (FAQs)

Q: Can I use the Leuckart-Wallach reaction (Formic acid/Ammonium formate) instead? A: While possible, we do not recommend it for the 3-ethoxy derivative. The high temperatures (>150°C) required for Leuckart-Wallach often lead to ether cleavage (loss of the ethyl group) and significant tar formation due to the electron-rich nature of the ring. Catalytic hydrogenation is cleaner and higher yielding [1].

Q: My product racemizes. How do I prevent this? A: If you are synthesizing a chiral 2-arylpyrrolidine, avoid thermodynamic equilibration of the imine. Use Sodium Triacetoxyborohydride (STAB) at low temperature (-10°C) in DCE. STAB is milder and allows for "Kinetic Isolation" of the stereocenter established during the cyclization [2].

Q: I see a strong "M-2" peak in LCMS that won't disappear.

A: This is the cyclic imine (2-(3-ethoxyphenyl)-1-pyrroline). It is stable because the 3-ethoxy phenyl group conjugates with the C=N bond. To push the reaction to completion, increase the hydrogen pressure or add a Lewis Acid (like

References

-

Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds. Source: National Institutes of Health (PMC). Context: Establishes the efficiency of Pd/C hydrogenation for fusing pyrrolidine units from nitro-ketone precursors. URL:[Link]

-

Reductive Amination: General Overview and Green Criteria. Source: ACS Green Chemistry Institute. Context: Detailed comparison of borohydride reagents (STAB vs NaBH4) and stoichiometry for minimizing side reactions. URL:[Link]

-

Synthesis of Substituted Pyrrolidines for Drug Discovery. Source: Organic Chemistry Portal / J. Org. Chem. Context: Methodologies for 2-arylpyrrolidine synthesis using cyclization strategies.[2] URL:[Link]

Sources

Overcoming steric hindrance in 2-substituted pyrrolidine reactions

Current Status: ● Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Overcoming Steric Hindrance in 2-Substituted Pyrrolidine Scaffolds

Welcome to the Reaction Optimization Center

You have reached the advanced troubleshooting hub for pyrrolidine chemistry. The 2-substituted pyrrolidine motif presents a classic "congested amine" problem. The steric bulk adjacent to the nucleophilic nitrogen creates a kinetic barrier that often renders standard protocols (

Below are three active support tickets addressing the most common failure modes. Select the scenario matching your experimental bottleneck.

Ticket #001: Amide Coupling Fails or Stalls < 10% Conversion

User Query: "I am trying to couple 2-isopropylpyrrolidine with a benzoic acid derivative using HATU/DIPEA in DMF. After 24 hours, LCMS shows mostly starting material. Adding more HATU didn't help."

Diagnosis: The failure is kinetic, not thermodynamic. The isopropyl group at the C2 position creates a "picket fence" around the nitrogen lone pair. The active ester formed by HATU (the O-At ester) is too bulky to effectively approach the amine in the transition state.

Troubleshooting Protocol:

Phase 1: The "Modern Standard" (COMU/Oxyma)

Before moving to harsh conditions, switch from HATU to COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate).

-

Why: COMU is less prone to explosive decomposition than HOAt-based reagents and often shows higher reaction rates for hindered amines due to the "morpholino" effect and the specific geometry of the Oxyma leaving group.

-

Condition: 1.1 equiv COMU, 1.1 equiv Oxyma Pure, 2.5 equiv DIPEA, DMF,

.

Phase 2: The "Silver Bullet" (Ghosez’s Reagent)

If COMU fails, you must abandon active esters and utilize Acid Chlorides . However, many complex acids are acid-sensitive or unstable to thionyl chloride/oxalyl chloride.

-

Solution: Use Ghosez’s Reagent (1-chloro-N,N,2-trimethylpropenylamine) to generate the acid chloride in situ under neutral conditions.

Protocol: In-Situ Acid Chloride Coupling

-

Activation: Dissolve the carboxylic acid (1.0 equiv) in dry DCM (0.1 M).

-

Reagent Addition: Add Ghosez’s Reagent (1.2 equiv). Stir at RT for 1–2 hours.[1]

-

Checkpoint: Monitor by TLC (quench an aliquot with MeOH to see the methyl ester).

-

-

Coupling: Once the acid chloride is formed, cool to

. -

Amine Addition: Add the 2-substituted pyrrolidine (1.2 equiv) and DIPEA (2.5 equiv).

-

Workup: Warm to RT. The reaction is usually complete within 30 minutes due to the high electrophilicity of the acid chloride.

Figure 1: Decision matrix for coupling sterically congested secondary amines.

Ticket #002: Buchwald-Hartwig Amination (Low Yield/Dehalogenation)

User Query: "I'm trying to arylate 2-methylpyrrolidine with an aryl bromide using Pd2(dba)3 and BINAP. The major product is the reduced arene (Ar-H), not the amine."

Diagnosis:

This is a classic competition between Reductive Elimination (desired) and

-

The steric bulk of the 2-substituted pyrrolidine slows down the amine coordination and transmetalation steps.

-

Because the cycle stalls, the Pd-intermediate undergoes

-hydride elimination (if the amine eventually binds) or simply reduces the aryl halide via the solvent/base. -

BINAP is too "old school" for this; it lacks the necessary bulk to force the reductive elimination.

Technical Recommendation: You require Dialkylbiaryl Phosphine Ligands (Buchwald Ligands). Specifically, you need ligands designed for secondary amines.[2]

| Ligand | Application | Why it works |

| RuPhos | Primary Recommendation | The bulk prevents bis-ligation, keeping the Pd center mono-ligated and highly active. Excellent for secondary amines. |

| BrettPhos | For extremely hindered cases | Larger cone angle; accelerates reductive elimination for the most difficult substrates. |

| DavePhos | General Purpose | Good starting point, but often outperformed by RuPhos for 2-subst. pyrrolidines.[3] |

The "Self-Validating" Protocol (RuPhos Pd G4): Do not mix Pd sources and ligands manually if possible. Use Precatalysts (G3 or G4) to ensure a 1:1 Pd:Ligand ratio and rapid initiation.

-

Charge: Aryl bromide (1.0 equiv), 2-substituted pyrrolidine (1.2 equiv), NaOtBu (1.4 equiv).

-

Catalyst: Add RuPhos Pd G4 (1–3 mol%).

-

Solvent: Add anhydrous THF or Toluene (0.2 M). Sparge with Argon.

-

Heat:

for 2–4 hours. -

Check: If Ar-H (reduced product) persists, switch to BrettPhos Pd G4 and lower temperature to

(slower reaction but favors reductive elimination over

Ticket #003: Synthesis & Stereocontrol (The "Workaround")

User Query: "I cannot alkylate the pyrrolidine ring at the 2-position selectively. Deprotonation with n-BuLi gives a mess."

Diagnosis:

Direct lithiation of N-Boc pyrrolidine is possible but requires specific conditions to maintain enantioselectivity and avoid decomposition. The "mess" is likely due to the instability of the 2-lithio species at temperatures above

Solution: The Campos/Merck Method (Transmetalation)

Instead of reacting the lithium species directly (which is too "hot"), transmetalate to Zinc. This allows for Negishi couplings with aryl halides, bypassing the need for difficult

Workflow:

-

Deprotonation: N-Boc-pyrrolidine + s-BuLi + (-)-Sparteine (or O'Brien's diamine surrogate) at

.-

Result: Enantioselective formation of the C2-lithio species.[4]

-

-

Transmetalation: Add

(1.0 M in THF) at-

Result: The C-Zn bond is formed with retention of stereochemistry.[4] The species is now stable at room temperature.

-

-

Coupling: Add Aryl Bromide +

+ -

Result: 2-Aryl-pyrrolidine with high er (typically >96:4).[3][4]

Figure 2: The Transmetalation Pathway to avoid direct nucleophilic substitution issues.

References

-

COMU vs HATU: El-Faham, A., & Albericio, F. (2011).[5] Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Link

-

Ghosez’s Reagent: Ghosez, L., Haveaux, B., & Viehe, H. G. (1969).[1] α-Chloro-enamines and -keteniminium salts.[1] Angewandte Chemie International Edition, 8(6), 454-455. Link

-

Buchwald Ligands (RuPhos): Maiti, D., & Buchwald, S. L. (2009). Cu-catalyzed arylation of secondary amines and nitrogen heterocycles. Journal of the American Chemical Society, 131(1), 17423-17429. Link

-